B1578108 B-defensin2-like protein 1

B-defensin2-like protein 1

Katalognummer: B1578108
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-defensin2-like Protein 1 is a recombinant cationic host defense peptide intended for research applications. Defensins are small, cysteine-rich cationic peptides that serve as a crucial component of the innate immune system in mammals, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . As a beta-defensin family member, this peptide is characterized by a compact, triple-stranded antiparallel beta-sheet structure stabilized by three conserved disulfide bonds, which confers stability against protease degradation and extreme pH or temperature conditions . This protein is a valuable tool for investigating innate immunity mechanisms. Its primary mechanism of action involves electrostatic interactions with negatively charged microbial membranes, leading to membrane disruption and microbial cell death . Beyond its direct antimicrobial function, research indicates that beta-defensins like B-defensin2-like Protein 1 play a key immunomodulatory role; they can act as chemotactic signals for immune cells, bridge innate and adaptive immunity, and influence cytokine production . Its expression is known to be induced in epithelial cells and leukocytes by inflammatory stimuli and pathogens, making it a relevant marker and effector molecule in studies of inflammatory skin conditions (such as psoriasis), respiratory diseases, and wound healing . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Bioaktivität

Antimicrobial

Sequenz

NPVTCLRSGAICHPGFCPRRYKHIGICGVSAIKCCK

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

BD2L1 exhibits broad-spectrum antimicrobial properties, making it effective against various pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes and inhibiting intracellular processes.

  • Mechanism of Action : BD2L1 interacts with microbial membranes, leading to membrane disruption and subsequent cell death. Studies indicate that defensins can penetrate bacterial cells and affect DNA transcription and translation processes, which are critical for bacterial survival .
  • Infection Models : Research has demonstrated BD2L1's efficacy in models of infection. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

HIV Inhibition

Recent studies have highlighted the potential of BD2L1 in HIV therapy. It has been shown to inhibit HIV-1 replication in macrophages through mechanisms that do not rely on altering surface receptor expression but instead involve G-protein coupled receptor signaling pathways .

  • Research Findings : In vitro studies demonstrated that treatment with BD2L1 leads to increased expression of antiretroviral factors such as APOBEC3A and APOBEC3G, enhancing the antiviral response in human macrophages .

Inflammatory Bowel Disease (IBD)

BD2L1 is implicated in the pathogenesis of inflammatory bowel diseases like Crohn’s disease and ulcerative colitis. Its expression is upregulated in response to pro-inflammatory cytokines, suggesting a role in modulating inflammation and maintaining gut homeostasis .

  • Clinical Insights : Increased levels of BD2L1 have been observed in biopsies from IBD patients compared to healthy controls, indicating its potential as a biomarker for disease activity and severity .

Wound Healing

BD2L1 also plays a role in wound healing by promoting cell migration and proliferation. Its antimicrobial properties help prevent infections in wounds while facilitating tissue repair processes.

  • Experimental Evidence : Studies indicate that application of BD2L1 enhances fibroblast migration and keratinocyte proliferation, crucial for effective wound healing .

Immune Modulation

BD2L1 not only acts as an antimicrobial agent but also modulates immune responses. It influences the recruitment of immune cells to sites of infection and inflammation.

  • Cytokine Regulation : Research has shown that BD2L1 can enhance the production of pro-inflammatory cytokines, thereby aiding in the recruitment of neutrophils and macrophages during infections .
  • Therapeutic Potential : Given its dual role as an antimicrobial agent and immune modulator, BD2L1 presents opportunities for developing new therapeutic strategies targeting infections and inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

  • Therapeutic Potential: B-defensin2-like protein 1’s anti-biofilm properties make it a candidate for topical antimicrobial agents, though its immunogenicity in humans remains unstudied .
  • Production Challenges : While E. coli expression yields high quantities, alternative systems (e.g., Pichia pastoris) could improve solubility via glycosylation .
  • Unresolved Questions : The exact mechanism of biofilm inhibition and its interaction with host immune cells require further investigation .

Vorbereitungsmethoden

Synthetic Peptide Preparation

2.1 Chemical Synthesis

  • Peptides corresponding to beta-defensin sequences are often chemically synthesized using solid-phase peptide synthesis (SPPS) techniques.
  • Commercial synthesis providers (e.g., Sangon Biotech Co., Ltd.) supply lyophilized peptides with purity verified by High Performance Liquid Chromatography (HPLC) and characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) and Raman spectroscopy.
  • The synthetic peptides are stored at -80°C and reconstituted in sterile ultrapure water prior to use.

2.2 Purification and Characterization

  • Purity levels typically exceed 98% as confirmed by HPLC and SDS-PAGE analysis.
  • Mass spectrometry confirms molecular weight and verifies correct peptide synthesis.
  • Endotoxin levels are minimized (<1.0 EU/µg) to ensure biological activity and reduce immunogenicity in experimental systems.

Recombinant Protein Expression

3.1 Expression Hosts

  • Recombinant B-defensin2-like protein 1 is commonly expressed in Escherichia coli systems due to their rapid growth and ease of genetic manipulation.
  • Expression constructs encode the full-length mature peptide or pro-peptide regions, often fused with signal sequences for proper folding and secretion.

3.2 Protein Processing

  • The natural biosynthesis involves cleavage of the signal peptide and pro-segment to release the mature defensin peptide.
  • Recombinant preparations may mimic this process by engineering cleavage sites or producing the mature peptide directly.

3.3 Purification

  • Following expression, proteins are purified using chromatographic techniques, including affinity and reverse-phase HPLC.
  • Purity and identity are confirmed by SDS-PAGE and mass spectrometry.
  • Endotoxin removal steps are critical for downstream applications.

Data Summary Table of Preparation Characteristics

Preparation Method Expression System Purity (%) Characterization Techniques Storage Conditions Notes
Chemical Synthesis N/A (Synthetic) >98 HPLC, LC-MS, Raman Spectroscopy Lyophilized at -80°C; reconstituted in sterile water Commercially synthesized peptides; endotoxin minimized
Recombinant Expression E. coli >98 SDS-PAGE, HPLC, Mass Spectrometry Lyophilized at -20°C; reconstituted in aqueous buffer with BSA Full-length or mature peptide; endotoxin <1 EU/µg

Research Findings on Preparation Impact

  • Synthetic peptides prepared with high purity and correct disulfide bond formation exhibit potent antimicrobial activity and immunomodulatory functions, including chemoattraction of dendritic cells and modulation of inflammatory responses.
  • Recombinant proteins expressed in E. coli retain biological activity, including binding to chemokine receptors such as CCR6, which is important for immunological roles.
  • Proper folding and disulfide bond formation are critical; dimerization or multimerization of beta-defensins enhances their antimicrobial potency and membrane-disruptive capabilities.

Q & A

Basic: What are the structural and functional characteristics of B-defensin2-like protein 1, and how can these properties be experimentally validated?

Methodological Answer:
To determine structural characteristics (e.g., tertiary folding, disulfide bond arrangements), use techniques like X-ray crystallography or cryo-EM. Functional validation requires assays such as antimicrobial activity tests (e.g., zone-of-inhibition assays against bacterial strains) or apoptosis modulation studies via flow cytometry (e.g., Annexin V staining). For specificity, validate protein purity using SDS-PAGE and mass spectrometry . Functional assays should include positive/negative controls (e.g., wild-type vs. mutant protein) to isolate activity .

Basic: What experimental methods are optimal for quantifying B-defensin2-like protein 1 in tissue samples, and how can cross-reactivity be minimized?

Methodological Answer:
Quantitative ELISA or Western blotting with validated antibodies are standard. To reduce cross-reactivity:

  • Pre-adsorb antibodies against homologous proteins (e.g., defensin family members).
  • Include blocking steps with non-specific proteins (e.g., BSA).
  • Validate using knockout cell/tissue controls. For absolute quantification, pair with a standard curve of recombinant protein .

Advanced: What strategies are effective for mapping B-defensin2-like protein 1 interaction networks in host-pathogen systems?

Methodological Answer:
Employ affinity purification followed by mass spectrometry (AP-MS) to identify binding partners. For dynamic interactions, use proximity-dependent biotinylation (e.g., BioID) in live cells. Validate interactions via co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) to quantify binding kinetics. Computational tools like STRING or Cytoscape can predict functional pathways, but experimental validation is critical .

Advanced: How can researchers resolve contradictions in reported roles of B-defensin2-like protein 1 in immune modulation versus apoptosis?

Methodological Answer:
Contradictions may arise from contextual factors (e.g., cell type, pathogen strain). Design experiments to:

  • Test protein activity under varying microenvironments (e.g., pH, redox conditions).
  • Use genetic knockdown/overexpression models to isolate effects.
  • Apply orthogonal assays (e.g., transcriptomics for immune markers and TUNEL assays for apoptosis). Statistical methods like LASSO regression can identify confounding variables (e.g., cytokine crosstalk) .

Advanced: What experimental frameworks are suitable for studying B-defensin2-like protein 1 in disease mechanisms (e.g., cancer, chronic inflammation)?

Methodological Answer:
Incorporate patient-derived organoids or transgenic animal models to study disease-specific contexts. Multi-omics approaches (proteomics, metabolomics) can elucidate mechanistic pathways. For clinical relevance, correlate protein levels with histopathological scores (e.g., tumor staging) using multiplex immunohistochemistry. Address ethical considerations by obtaining IRB approval and ensuring reproducibility across cohorts .

Advanced: How can computational modeling enhance understanding of B-defensin2-like protein 1 dynamics in membrane interactions?

Methodological Answer:
Molecular dynamics (MD) simulations can predict membrane-binding domains and conformational changes. Pair with mutagenesis studies (e.g., alanine scanning) to validate computational predictions. Use tools like GROMACS for simulations and PyMOL for structural visualization. Integrate experimental data (e.g., NMR chemical shifts) to refine models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.